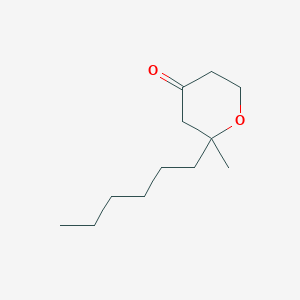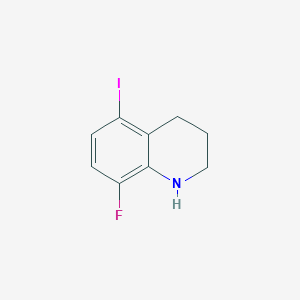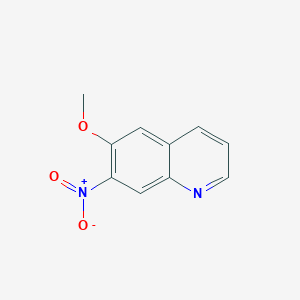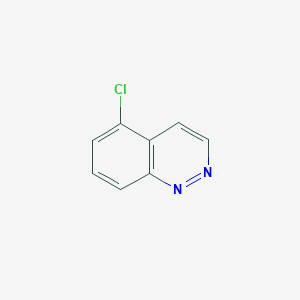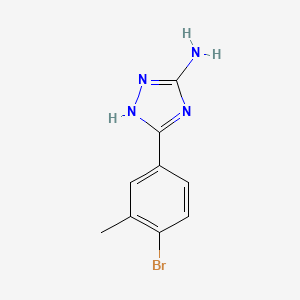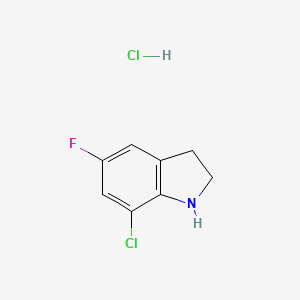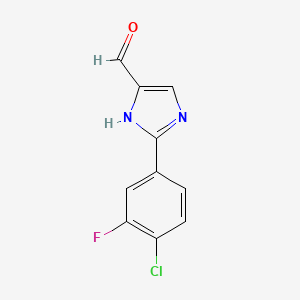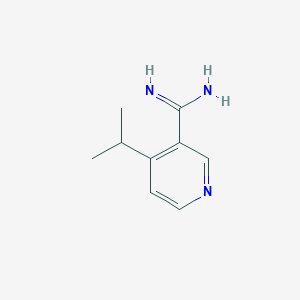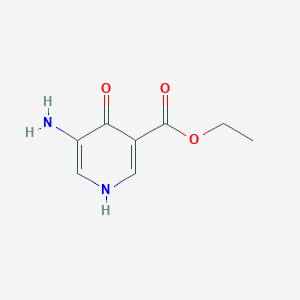
Ethyl 5-amino-4-hydroxynicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-amino-4-hydroxynicotinate is a chemical compound with the molecular formula C8H10N2O3 It is a derivative of nicotinic acid and is characterized by the presence of an ethyl ester group, an amino group at the 5-position, and a hydroxyl group at the 4-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-hydroxynicotinate typically involves the esterification of 5-amino-4-hydroxynicotinic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 5-amino-4-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides (R-X) or acyl chlorides (R-COCl) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of Ethyl 5-amino-4-oxonicotinate.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
Ethyl 5-amino-4-hydroxynicotinate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Ethyl 5-amino-4-hydroxynicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, leading to a reduction in the production of reactive oxygen species (ROS) and subsequent cellular damage.
相似化合物的比较
Similar Compounds
Ethyl 4-hydroxynicotinate: Similar structure but lacks the amino group at the 5-position.
Ethyl 5-amino-4-oxonicotinate: Similar structure but has a carbonyl group instead of a hydroxyl group at the 4-position.
Uniqueness
Ethyl 5-amino-4-hydroxynicotinate is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring. This dual functionality allows for a wider range of chemical reactions and potential applications compared to its analogs. The compound’s ability to undergo oxidation, reduction, and substitution reactions makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C8H10N2O3 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC 名称 |
ethyl 5-amino-4-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(12)5-3-10-4-6(9)7(5)11/h3-4H,2,9H2,1H3,(H,10,11) |
InChI 键 |
UAIHSBLAASODPM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CNC=C(C1=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,4-Dichlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13664269.png)
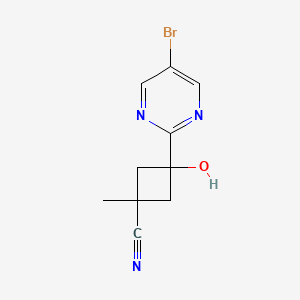

![3-Iodo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13664300.png)
